6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine

Lipophilicity Drug-likeness Scaffold optimization

6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine (CAS 156335-71-6) is a bicyclic heteroaromatic building block belonging to the 3-deazapurine family, characterized by a fused imidazole–pyridine ring system bearing a single trifluoromethyl substituent at the 6-position. The compound possesses a molecular formula of C₇H₄F₃N₃, a molecular weight of 187.12 g/mol, and a predicted LogP of 1.98, reflecting the substantial lipophilicity conferred by the –CF₃ group.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 156335-71-6
Cat. No. B168658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine
CAS156335-71-6
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1C(F)(F)F)NC=N2
InChIInChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-5(2-11-6)13-3-12-4/h1-3H,(H,12,13)
InChIKeyJOOPILMNPKKKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine (CAS 156335-71-6): Core Scaffold Identity and Procurement-Relevant Characteristics


6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine (CAS 156335-71-6) is a bicyclic heteroaromatic building block belonging to the 3-deazapurine family, characterized by a fused imidazole–pyridine ring system bearing a single trifluoromethyl substituent at the 6-position [1]. The compound possesses a molecular formula of C₇H₄F₃N₃, a molecular weight of 187.12 g/mol, and a predicted LogP of 1.98, reflecting the substantial lipophilicity conferred by the –CF₃ group . First reported via a dedicated synthetic route employing SF₄ fluorination of L-spinacine followed by SeO₂ dehydrogenation (isolated yield: 49%), this scaffold serves as a versatile intermediate for constructing trisubstituted imidazo[4,5-c]pyridine derivatives with documented activity against kinases such as BTK, CDK2, AURKA, and DNA-PK [1][2].

Why 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine Cannot Be Replaced by Other Imidazopyridine Regioisomers or Non-Fluorinated Analogs


The precise regiochemistry and substitution pattern of 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine produce physicochemical and biochemical properties that are not interchangeable with those of close analogs. The imidazo[4,5-c]pyridine scaffold (3-deazapurine) itself differs from the imidazo[4,5-b]pyridine isomer in kinase inhibition potency: in a series of 1,4,6-trisubstituted BTK inhibitors, the [4,5-c]pyridine core exhibited significantly higher activity than matched [4,5-b]pyridine congeners [1]. The 6-CF₃ substituent drives an ~11-fold increase in predicted LogP (1.98) relative to the unsubstituted 3H-imidazo[4,5-c]pyridine (LogP ≈ 0.18), altering passive membrane permeability and protein-binding characteristics . Furthermore, SAR studies demonstrate that the C6 position of imidazo[4,5-c]pyridine tolerates both hydrophobic (–CF₃) and hydrophilic substituents, making this specific building block a uniquely versatile entry point for divergent medicinal chemistry programs [1].

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine (CAS 156335-71-6) Relative to Closest Analogs


Lipophilicity (LogP) of 6-CF₃ Derivative Versus Unsubstituted Parent Scaffold

The introduction of a trifluoromethyl group at the 6-position of 3H-imidazo[4,5-c]pyridine produces a predicted LogP of 1.98, compared to 0.18 for the unsubstituted parent 3H-imidazo[4,5-c]pyridine (CAS 272-97-9) . This corresponds to a ΔLogP of +1.80, representing an approximately 63-fold increase in octanol–water partition coefficient (10^1.80 ≈ 63). The elevated lipophilicity enhances predicted membrane permeability and is consistent with the established role of –CF₃ as a lipophilic pharmacophoric element.

Lipophilicity Drug-likeness Scaffold optimization

Scaffold Regiochemistry: BTK Inhibitory Activity of Imidazo[4,5-c]pyridine Versus Imidazo[4,5-b]pyridine Core

In a direct matched-pair comparison of 1,4,6-trisubstituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine BTK inhibitors, the [4,5-c] scaffold exhibited significantly higher inhibitory activity against BTK than its [4,5-b] isomer, contrary to expectations based on earlier literature precedent [1]. Compounds from the [4,5-c] series achieved BTK inhibition in the mid-nanomolar range (IC₅₀ values) in biochemical assays, with the scaffold advantage attributed to differential hinge-region hydrogen-bonding geometry of the 3-deazapurine core. Parallel findings in a JAK inhibitor program demonstrated that 1H-imidazo[4,5-c]pyridine scaffolds confer distinct selectivity profiles across JAK family members compared to 3H-imidazo[4,5-b]pyridine congeners, as quantified by fluorescence-based biochemical IC₅₀ ratios [2].

BTK inhibition Kinase selectivity Scaffold hopping

C6 Position Substitutional Tolerance: Hydrophobic –CF₃ Versus Hydrophilic Substituents in Imidazo[4,5-c]pyridine SAR

A systematic SAR investigation of 1,4,6-trisubstituted imidazo[4,5-c]pyridine BTK inhibitors revealed remarkably high tolerance of the C6 position for both hydrophobic (e.g., –CF₃, –Cl, –Ph) and hydrophilic (e.g., –OH, –OCH₃, –SO₂CH₃) substituents, with retention of mid-nanomolar BTK inhibitory activity across diverse C6 modifications [1]. This contrasts with the more restricted SAR at the C4 position, where specific aryl or heteroaryl groups are required for potency. The 6-CF₃ substituent specifically provides a strong electron-withdrawing effect (σₚ ≈ 0.54 for –CF₃) that modulates the electron density of the pyridine ring, potentially influencing both target binding and metabolic stability of downstream derivatives.

Structure–activity relationship C6 substitution Kinase inhibitor design

Synthetic Accessibility: Isolated Yield of 6-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine via SF₄ Fluorination–Dehydrogenation Route

The targeted compound was prepared via a two-step sequence: fluorination of L-spinacine with sulfur tetrafluoride (SF₄) to yield 6-(trifluoromethyl)spinacamine, followed by dehydrogenation with selenium dioxide (SeO₂) to afford 6-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine in 49% isolated yield [1]. By comparison, the regioisomeric 4-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine was obtained via thermal condensation of histamine with trifluoroacetaldehyde followed by SeO₂ dehydrogenation in 42% yield. The 4,6-bis(trifluoromethyl) analog was accessed by applying the sequential SF₄/SeO₂ protocol to 4-(trifluoromethyl)-L-spinacine, demonstrating the modularity of the synthetic strategy.

Synthetic methodology Fluorination chemistry Process chemistry

Polar Surface Area (PSA) and Drug-Likeness: 6-CF₃ Imidazo[4,5-c]pyridine Versus Purine Scaffold

6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine has a predicted topological polar surface area (TPSA) of 41.57 Ų . This value is below the commonly cited threshold of 60–70 Ų for oral bioavailability and is lower than that of the parent purine scaffold (TPSA ≈ 58–63 Ų for adenine analogs), due to replacement of the purine N3 nitrogen with a C–H unit in the 3-deazapurine structure. When combined with a LogP of 1.98 and molecular weight of 187.12 g/mol, the compound satisfies all four Lipinski rule-of-five criteria, positioning it as a fragment-like starting point compatible with both fragment-based drug discovery (FBDD) and conventional lead optimization campaigns.

Physicochemical profiling Drug-likeness 3-Deazapurine comparison

Patent-Documented Utility as a Key Intermediate in Imidazopyridine Drug Synthesis

Patents assigned to Altana Pharma AG (now Takeda) explicitly claim compounds of formula 1 wherein R4 is hydrogen, methyl, or trifluoromethyl, encompassing 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine as a key intermediate for the preparation of imidazopyridine-based pharmaceuticals [1][2]. The patent families (US 6,716,990 B2 and US 6,812,349 B2) describe the use of CF₃-substituted imidazo[4,5-c]pyridines as intermediates in the synthesis of gastric acid secretion inhibitors. This establishes a precedent for procurement of the compound in an industrial pharmaceutical context, distinguishing it from academically synthesized analogs that lack documented scalable application.

Patent intermediate Process chemistry Pharmaceutical development

Procurement-Driven Application Scenarios for 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine (CAS 156335-71-6)


Kinase Inhibitor Lead Generation: BTK and CDK2 Programs Requiring Mid-Nanomolar Potency from a 3-Deazapurine Scaffold

Medicinal chemistry teams pursuing BTK or CDK2 inhibitors should prioritize 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine as a core scaffold building block. The imidazo[4,5-c]pyridine core has been validated to deliver mid-nanomolar BTK inhibition (IC₅₀ values in mid-nM range in biochemical assays), outperforming the imidazo[4,5-b]pyridine isomer while benefiting from the remarkably permissive SAR at C6 that accommodates both hydrophobic (–CF₃) and hydrophilic substituents [1]. In CDK2 programs, elaborated imidazo[4,5-c]pyridine derivatives have achieved IC₅₀ values as low as 21 nM, comparable to the clinical candidate CYC202 [2]. The 6-CF₃ group provides a pre-installed lipophilic pharmacophore (LogP 1.98) that can be retained or diversified, accelerating SAR exploration relative to syntheses starting from the unsubstituted scaffold.

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight, Rule-of-Five-Compliant 3-Deazapurine Fragment

With a molecular weight of 187.12 g/mol, TPSA of 41.57 Ų, and LogP of 1.98, 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine satisfies canonical fragment-likeness criteria (MW < 250; LogP < 3.5; HBD ≤ 3; HBA ≤ 6) while providing a fluorine handle for ¹⁹F NMR-based fragment screening [1]. The compound's 3-deazapurine architecture reduces hydrogen-bonding capacity compared to purine fragments, potentially improving hit rates in biochemical screens by minimizing non-specific binding. Its patent-documented role as a pharmaceutical intermediate further supports procurement for fragment libraries intended for industrial drug discovery partnerships [2].

Antiviral and Anti-Inflammatory Drug Discovery: Scaffold for NS5B Polymerase and JAK/TYK2 Inhibitor Optimization

Elaborated imidazo[4,5-c]pyridine derivatives have demonstrated potent anti-HCV activity, with a 2,5-disubstituted congener bearing a 4-CF₃-benzyl group achieving an EC₅₀ of 0.10 μM (selectivity index > 1000) in HCV replicon assays [1]. In the JAK/TYK2 inhibitor space, the 1H-imidazo[4,5-c]pyridine scaffold conferred distinct selectivity profiles across JAK family kinases compared to matched [4,5-b]pyridine isomers, as exploited in the discovery of the clinical candidate GLPG3667 [2]. The 6-CF₃ building block provides a direct entry point into these therapeutically validated chemical space, with the electron-withdrawing CF₃ group anticipated to enhance metabolic stability of downstream analogs.

Process Chemistry Scale-Up: Industrially Validated Intermediate for Gastric Acid Secretion Inhibitors

The Altana Pharma (Takeda) patent estate explicitly claims 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine as an intermediate (R4 = CF₃) in the synthesis of imidazopyridine-based therapeutics, with the patented process having undergone sufficient development to support composition-of-matter and process patent filings [1][2]. The demonstrated synthetic route from L-histidine—an abundant chiral pool starting material—via SF₄ fluorination and SeO₂ dehydrogenation (49% yield) provides a scalable and cost-effective alternative to palladium-catalyzed trifluoromethylation approaches, which often require expensive pre-functionalized heterocycles and may suffer from regioselectivity challenges [3].

Quote Request

Request a Quote for 6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.